7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene
Description
7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-diene is a nitrogen-rich tricyclic compound characterized by a fused bicyclo[6.4.0] framework with three nitrogen atoms at positions 7, 8, and 11. Its structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound is commercially available in its hydrochloride form (C₉H₁₄ClN₃), supplied by multiple vendors globally, including Unibest Pharma and Hangzhou FST Pharmaceutical Co., Ltd., with certifications such as ISO 9001 and FDA compliance . Derivatives of this core structure are widely used as building blocks for drug discovery, with substituents tailored to modulate bioavailability, solubility, and target binding .
Properties
IUPAC Name |
7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7-8(3-1)11-12-5-4-10-6-9(7)12/h10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEGNQFDTSLVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CNCCN3N=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and case studies that illustrate its applications.
The chemical formula for this compound is , with a molecular weight of approximately 218.24 g/mol. The compound features a tricyclic structure which contributes to its biological interactions.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀N₄ |
| Molecular Weight | 218.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs. For instance:
- Case Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (p < 0.05), demonstrating its potential as an anticancer agent.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties as well. It appears to mitigate oxidative stress in neuronal cells and enhance neurotrophic factor signaling pathways.
The biological activities of 7,8,11-Triazatricyclo[6.4.0.0,2,6]diene can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic processes.
- Receptor Modulation : Interaction with neurotransmitter receptors may explain its neuroprotective effects.
Summary of Research Findings
A summary of key findings from various studies is presented below:
Comparison with Similar Compounds
Structural and Functional Variations
The triazatricyclo core serves as a platform for diverse functionalization. Key derivatives include:
Physicochemical Properties
While explicit data (e.g., melting points, logP) are unavailable, trends can be inferred:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
